

Parvifolixanthone B: A Technical Overview of its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: Parvifolixanthone B

Cat. No.: B161650

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B is a xanthone derivative that has been isolated from natural sources. This technical guide provides a comprehensive overview of its core chemical properties, including its CAS number and molecular weight. While detailed experimental data on **Parvifolixanthone B** is limited in publicly available literature, this document summarizes the known information and outlines common experimental protocols and relevant signaling pathways associated with the broader class of xanthones, to which it belongs. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of **Parvifolixanthone B**.

Core Chemical and Physical Data

Parvifolixanthone B is a naturally occurring organic compound classified as a xanthone. The fundamental physicochemical properties of **Parvifolixanthone B** are summarized below for easy reference.

Property	Value
CAS Number	906794-57-8
Molecular Formula	C ₂₄ H ₂₆ O ₆
Molecular Weight	410.46 g/mol

Biological Activities and Potential Therapeutic Relevance

Xanthenes, the chemical class to which **Parvifolixanthone B** belongs, are recognized for a wide array of pharmacological effects. While specific studies on **Parvifolixanthone B** are not extensively detailed in the available literature, research on analogous compounds suggests potential antioxidant, anti-inflammatory, and cytotoxic activities. The evaluation of these activities is crucial for exploring the therapeutic potential of **Parvifolixanthone B**.

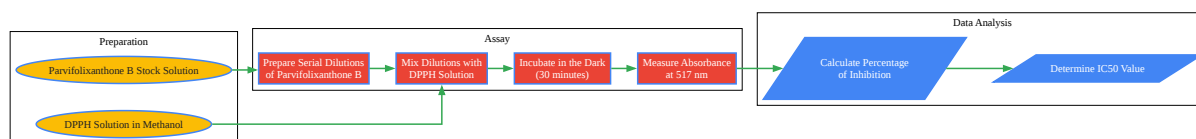
Experimental Protocols for Biological Evaluation

To assess the biological activity of **Parvifolixanthone B**, standardized in vitro assays are typically employed. Below are detailed methodologies for key experiments relevant to the potential activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of **Parvifolixanthone B** can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Workflow:



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Caption: Workflow for DPPH Radical Scavenging Assay.

Methodology:

- **Preparation of Solutions:** A stock solution of **Parvifolixanthone B** is prepared in a suitable solvent (e.g., DMSO or methanol). A fresh solution of DPPH (e.g., 0.1 mM) in methanol is also prepared.
- **Assay Procedure:** Serial dilutions of the **Parvifolixanthone B** stock solution are made. An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate.
- **Incubation:** The plate is incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solutions is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
- **Data Analysis:** The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

The anti-inflammatory potential of **Parvifolixanthone B** can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow:



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Caption: Workflow for Nitric Oxide Inhibition Assay.

Methodology:

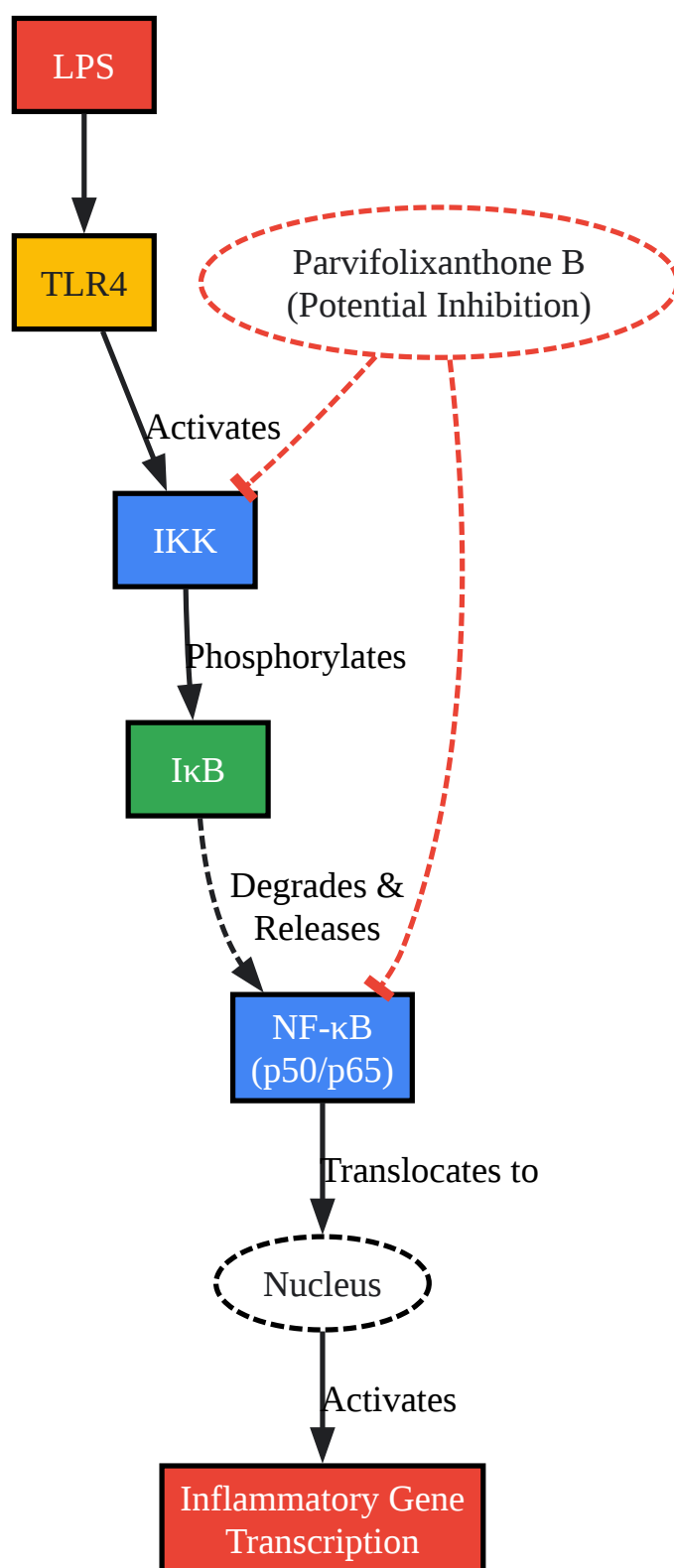
- Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: The cells are pre-treated with various concentrations of **Parvifolixanthone B** for a specified period (e.g., 1-2 hours). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
- Incubation: The cells are incubated for 24 hours to allow for the production of NO.
- Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

Potential Signaling Pathways

The biological effects of xanthones are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by **Parvifolixanthone B** have yet to be elucidated, the following are common targets for this class of compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

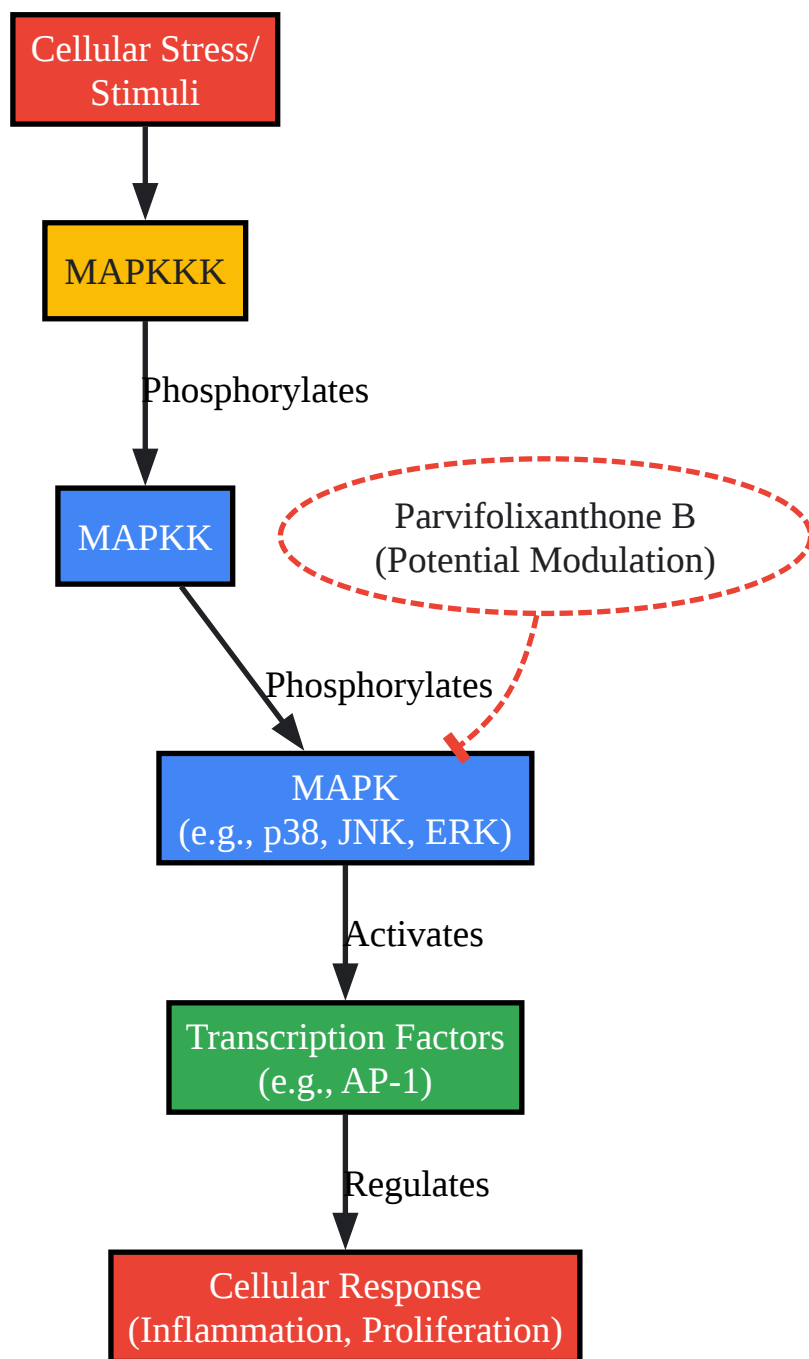


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Caption: Potential Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.



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Caption: Potential Modulation of the MAPK Signaling Pathway.

Conclusion and Future Directions

Parvifolixanthone B presents an interesting scaffold for further investigation in the field of drug discovery. The foundational data provided in this guide serves as a starting point for more in-depth research. Future studies should focus on the isolation of **Parvifolixanthone B** in sufficient quantities for comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action through detailed in vitro and in vivo studies will be critical in determining its potential as a therapeutic agent. The exploration of its effects on the NF- κ B and MAPK signaling pathways, as well as other relevant cellular cascades, will provide a clearer understanding of its pharmacological profile.

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